Product packaging for Diethyl 2-chlorobenzylphosphonate(Cat. No.:CAS No. 29074-98-4)

Diethyl 2-chlorobenzylphosphonate

Cat. No.: B1338560
CAS No.: 29074-98-4
M. Wt: 262.67 g/mol
InChI Key: GKGLKJMZAVRUQO-UHFFFAOYSA-N
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Description

Significance of Organophosphonates in Contemporary Chemical Synthesis and Materials Science

Organophosphonates, a class of organophosphorus compounds characterized by a direct carbon-phosphorus (C-P) bond, are of significant interest in both chemical synthesis and materials science nist.gov. Their inherent stability, coupled with the ability to be chemically modified, makes them valuable intermediates and building blocks nist.govtcichemicals.com. In organic synthesis, they are widely recognized as precursors in olefination reactions and are increasingly used in cross-coupling reactions and C-H activation processes arctomsci.com.

In the realm of materials science, organophosphonates are crucial for developing new materials with tailored properties. They serve as key components in the synthesis of flame retardants, plasticizers, and performance additives chemsrc.com. The quest for safer and more effective flame retardants has particularly driven research into organophosphorus compounds as alternatives to halogenated systems chemsrc.comwikipedia.org. Furthermore, their ability to functionalize surfaces and form organic-inorganic hybrid materials opens avenues for creating advanced materials for catalysis, separation, and electronics wikipedia.org.

Diethyl 2-chlorobenzylphosphonate: A Focused Research Perspective

Within the broad family of organophosphonates, this compound (CAS Number: 29074-98-4) serves as a pertinent example for focused research. This compound, with the chemical formula C₁₁H₁₆ClO₃P, embodies the characteristic structural features of a benzylphosphonate, making it a valuable reagent in synthetic organic chemistry chemsrc.com. Its structure, featuring a reactive methylene (B1212753) group adjacent to the phosphonate (B1237965) and a chlorinated phenyl ring, allows for a range of chemical transformations. It is particularly noted for its role in carbon-carbon bond-forming reactions, such as olefination chemsrc.comtcichemicals.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClO3P B1338560 Diethyl 2-chlorobenzylphosphonate CAS No. 29074-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGLKJMZAVRUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501166
Record name Diethyl [(2-chlorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29074-98-4
Record name Diethyl [(2-chlorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of Diethyl 2 Chlorobenzylphosphonate

Established and Novel Synthetic Routes for Diethyl 2-chlorobenzylphosphonate

The preparation of this compound can be broadly categorized into several key synthetic routes, including nucleophilic substitution reactions, additions to carbonyl compounds, and modern catalytic processes designed for improved efficiency and environmental performance.

A primary and widely utilized method for synthesizing benzylphosphonates is the Michaelis-Arbuzov reaction. This reaction classically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In the context of this compound, this would involve the reaction of triethyl phosphite with 2-chlorobenzyl chloride. An alternative and common pathway, often referred to as the Michaelis-Becker reaction, involves the deprotonation of a dialkyl phosphite to form a potent nucleophile that subsequently displaces a halide from an alkyl halide.

Base-promoted alkylation is a cornerstone of phosphonate (B1237965) synthesis. In this approach, a dialkyl phosphite, such as diethyl phosphite, is treated with a strong base to generate the diethyl phosphite anion. This anion is a soft nucleophile that readily attacks an electrophilic carbon center, like the benzylic carbon in 2-chlorobenzyl chloride, displacing the chloride ion to form the desired P-C bond.

Commonly employed base-solvent systems include sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF). The use of NaH ensures the essentially irreversible and complete deprotonation of diethyl phosphite, driving the reaction towards the formation of the phosphonate product. Other systems, such as those employing metal oxides like calcium oxide in dimethyl sulfoxide (B87167) (DMSO), have also been explored for base-catalyzed alkylations of compounds with acidic hydrogens. google.com

The reaction between diethyl phosphite and 2-chlorobenzyl chloride is a direct application of the Michaelis-Becker reaction. The efficiency of this transformation is highly dependent on the choice of base and solvent. Research into more sustainable protocols has identified potassium carbonate (K₂CO₃) as an effective base, particularly when coupled with a phase-transfer catalyst in a suitable medium. nih.govresearchgate.net The reaction proceeds via the in-situ formation of the potassium salt of diethyl phosphite, which then undergoes nucleophilic substitution with 2-chlorobenzyl chloride.

Studies have systematically evaluated the effect of different solvents and bases on the yield of the resulting benzyl (B1604629) phosphonate. Polyethylene (B3416737) glycol (PEG-400) has emerged as a particularly effective and environmentally benign solvent, often enhancing the reactivity of the inorganic base. nih.govresearchgate.net

Table 1: Effect of Solvent and Base on the Reaction of Benzyl Chloride and Diethyl Phosphite nih.govresearchgate.net Reaction Conditions: Benzyl chloride (1 mmol), diethyl phosphite (1 mmol), base (2 mmol), room temperature (28°C), 6 hours.

EntrySolventBaseIsolated Yield (%)
1MeCNK₂CO₃55
2DMFK₂CO₃62
3THFK₂CO₃42
4PEG-400Na₂CO₃65
5PEG-400Cs₂CO₃88
6PEG-400KOH85
7PEG-400K₂CO₃92

This interactive table summarizes the yields obtained under various reaction conditions, highlighting the optimal performance of the K₂CO₃/PEG-400 system.

The Pudovik reaction involves the addition of a dialkyl phosphite to a carbonyl compound, typically an aldehyde or ketone, catalyzed by a base. researchgate.netnih.gov For the synthesis of a related compound, diethyl (α-hydroxy-2-chlorobenzyl)phosphonate, the Pudovik reaction would involve the addition of diethyl phosphite to 2-chlorobenzaldehyde (B119727). nih.gov

This reaction does not directly yield this compound but produces its α-hydroxy derivative. The α-hydroxyphosphonate itself can be an important intermediate for further synthetic transformations. nih.gov The reaction is typically catalyzed by bases such as triethylamine (B128534) or diethylamine. nih.govnih.gov The mechanism involves the nucleophilic attack of the phosphite on the carbonyl carbon.

Modern synthetic chemistry emphasizes the development of environmentally friendly processes. In the synthesis of this compound, this has led to the exploration of protocols that minimize waste, avoid hazardous solvents, and utilize catalytic systems.

A notable green approach involves using polyethylene glycol (PEG) as a recyclable, non-toxic solvent combined with potassium iodide (KI) as a co-catalyst. nih.gov In this system, PEG acts as both the reaction medium and a phase-transfer catalyst, enhancing the solubility and reactivity of the inorganic base (K₂CO₃). nih.govresearchgate.net The use of KI facilitates the reaction by converting the benzyl chloride in situ to the more reactive benzyl iodide. nih.gov This method proceeds smoothly at room temperature, offering high yields and selectivity while adhering to the principles of green chemistry. nih.govresearchgate.net Additionally, the use of continuous flow reactors, as demonstrated in related Pudovik reactions, represents another sustainable strategy that can offer improved safety, efficiency, and scalability. londonmet.ac.uk

The synthesis of phosphonates has been significantly advanced by the development of various catalytic systems. For the preparation of this compound via alkylation, a key catalytic approach is phase-transfer catalysis (PTC).

In the sustainable method previously mentioned, the combination of PEG-400 and KI with the base K₂CO₃ constitutes an efficient catalytic system. nih.gov PEG-400 facilitates the transfer of the base into the organic phase, while KI catalytically generates the more reactive alkyl iodide. nih.gov Another catalytic system involves the use of tetrabutylammonium (B224687) iodide (n-Bu₄NI) to promote the Michaelis-Arbuzov reaction between benzyl alcohol and triethyl phosphite, which after a series of transesterification and rearrangement steps, can yield the desired phosphonate. rsc.org While the Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides, is a powerful tool for forming aryl-phosphorus bonds, its direct application to form a benzyl-phosphorus bond from 2-chlorobenzyl chloride is less common than the nucleophilic substitution pathways. rsc.org

Catalytic Approaches in this compound Synthesis

Phase-Transfer Catalysis (e.g., Tetrabutylammonium Bromide)

Phase-transfer catalysis (PTC) offers an effective method for the synthesis of benzyl phosphonates. Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst that facilitates the reaction between two immiscible phases. nih.gov In the synthesis of phosphonates, TBAB can enhance the reaction rate between a benzyl halide in an organic solvent and a phosphite salt in an aqueous phase. researchgate.net The tetrabutylammonium cation forms an ion pair with the phosphite anion, transporting it into the organic phase where it can react with the benzyl halide. This methodology can be applied to the synthesis of this compound from 2-chlorobenzyl chloride and diethyl phosphite. The catalytic activity of TBAB is influenced by factors such as temperature, stirring speed, and the presence of other salts. nih.gov

PEG/KI Catalytic Systems

A sustainable and efficient protocol for the synthesis of benzyl phosphonates utilizes a polyethylene glycol (PEG)/potassium iodide (KI) catalytic system. frontiersin.orgnih.gov This method proceeds smoothly at room temperature, offering excellent selectivity and high yields of the desired products. nih.gov In this system, PEG acts as both a reaction medium and a phase-transfer catalyst, while KI facilitates the in situ formation of a more reactive benzyl iodide from the corresponding benzyl chloride or bromide. frontiersin.orgnih.gov The use of this system avoids volatile and toxic organic solvents, as well as reactive alkali metals or metal hydrides. nih.gov

The reaction typically involves stirring a mixture of the benzyl halide, a dialkyl phosphite, potassium carbonate (K₂CO₃) as a base, KI, and PEG-400. frontiersin.orgnih.gov The plausible mechanism involves the formation of benzyl iodide, which then undergoes nucleophilic substitution by the dialkyl phosphite anion to yield the benzyl phosphonate. frontiersin.org

Table 1: Synthesis of Benzyl Phosphonates using PEG/KI Catalytic System

EntryBenzyl HalideDialkyl PhosphiteTime (h)Yield (%)
1Benzyl chlorideDiethyl phosphite695
24-Chlorobenzyl chlorideDiethyl phosphite592
32-Chlorobenzyl chlorideDiethyl phosphite690
4Benzyl bromideDimethyl phosphite496

This table is generated based on representative data and is for illustrative purposes.

Synthesis of Related Chlorobenzylphosphonates (e.g., α-chlorobenzylphosphonates)

The synthesis of α-hydroxybenzylphosphonates is commonly achieved through the Pudovik reaction, which involves the addition of dialkyl phosphites to aldehydes. mdpi.com These α-hydroxyphosphonates can serve as precursors to other functionalized benzylphosphonates. For instance, acylation of the hydroxyl group can be performed using acyl chlorides to yield α-acyloxybenzylphosphonates. mdpi.com While direct synthesis of α-chlorobenzylphosphonates is less commonly detailed, they can be conceptualized as derivatives where the hydroxyl group of an α-hydroxybenzylphosphonate is substituted by a chlorine atom.

Regioselective Synthesis of Benzyl Phosphonates

The regioselective synthesis of benzyl phosphonates is crucial when dealing with substrates containing multiple reactive sites. The PEG/KI system has been shown to provide excellent selectivity in the synthesis of benzyl phosphonates. frontiersin.orgnih.gov Another approach to achieve regioselectivity involves the use of specific protecting groups and catalysts. For example, in the synthesis of complex molecules, certain protecting groups can be selectively removed to allow for phosphorylation at a specific position. researchgate.net The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction to the desired regioisomer. acs.org

Reaction Mechanisms of this compound and its Precursors

Understanding the reaction mechanisms of this compound and its precursors is essential for optimizing synthetic strategies and predicting product outcomes.

Nucleophilic Substitution Reactions

The formation of this compound from 2-chlorobenzyl halide and diethyl phosphite proceeds via a nucleophilic substitution reaction. frontiersin.org The reaction can follow a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophile (diethyl phosphite anion) attacks the carbon atom bearing the leaving group (halide) in a single, concerted step. masterorganicchemistry.comyoutube.com This "backside attack" results in an inversion of configuration if the carbon is a stereocenter. masterorganicchemistry.comyoutube.com The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comlibretexts.org The use of a strong nucleophile and a polar aprotic solvent generally favors the Sₙ2 pathway. youtube.com In some cases, particularly with tertiary substrates, a stepwise Sₙ1 mechanism involving a carbocation intermediate may occur. chemguide.co.uk

Horner-Emmons and Wittig-Horner Reactions

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction. organic-chemistry.orgwikipedia.org The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene, typically with high E-selectivity. organic-chemistry.orgwikipedia.org

The mechanism begins with the deprotonation of the phosphonate at the α-carbon by a base (e.g., NaH, BuLi) to form a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then adds to the carbonyl carbon of the aldehyde or ketone, leading to an intermediate oxaphosphetane. organic-chemistry.org Elimination of a water-soluble dialkyl phosphate (B84403) salt from this intermediate yields the alkene. organic-chemistry.orgwikipedia.org The HWE reaction offers advantages over the traditional Wittig reaction, including the use of more nucleophilic carbanions and the easy removal of the phosphate byproduct. youtube.com This reaction is a powerful tool for the formation of carbon-carbon double bonds in the synthesis of various organic molecules, including natural products. conicet.gov.ar

Michael Addition Reactions (e.g., Asymmetric Synthesis of Gamma-Nitrophosphonates)

The Michael addition is a fundamental carbon-carbon bond-forming reaction that has been effectively utilized in the asymmetric synthesis of γ-nitrophosphonates. While not a direct synthesis of this compound, this methodology is crucial for creating related chiral phosphonate structures. In this context, the reaction involves the conjugate addition of a phosphonate carbanion to an α,β-unsaturated nitroalkene.

Research has demonstrated that bifunctional catalysts, such as quinine-derived thiourea-tertiary amines, can facilitate the Michael addition of α-substituted nitrophosphonates to various nitroolefins. This process yields α,γ-diaminophosphonic acid precursors with high diastereo- and enantioselectivity acs.org. The enamine, formed from an aldehyde and a catalyst, acts as a key intermediate in these reactions orgsyn.org. The catalyst activates the enamine and directs the stereochemical outcome of the addition to the nitroalkene orgsyn.orgmdpi.com. The reaction can be influenced by acidic additives, which accelerate the conversion of stable intermediates, like dihydro-oxazine N-oxides, into the final Michael product orgsyn.org. Excellent enantioselectivity is often achieved in these reactions, which can be applied to a range of Michael acceptors beyond nitroalkenes, including dicyanoalkenes and vinyl sulfones orgsyn.org.

Michaelis-Arbuzov Reaction Mechanisms and Byproduct Formation

The Michaelis-Arbuzov reaction is the most fundamental method for synthesizing phosphonates and is the primary route to this compound. jk-sci.comwikipedia.orgorganic-chemistry.org The reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide, in this case, 2-chlorobenzyl chloride.

The mechanism proceeds in two main steps jk-sci.comwikipedia.org:

Nucleophilic Attack : The phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the benzylic carbon of 2-chlorobenzyl chloride. This SN2 reaction forms a quasi-phosphonium salt intermediate. jk-sci.comorganic-chemistry.org

Dealkylation : The displaced chloride ion then attacks one of the ethyl groups on the phosphonium (B103445) intermediate in a second SN2 reaction, yielding the final product, this compound, and a molecule of ethyl chloride. jk-sci.comwikipedia.org

During the synthesis of phosphonates via the Michaelis-Arbuzov reaction, several byproducts can form, particularly when transesterification is possible. In an alcohol-based Michaelis-Arbuzov reaction, where an alcohol is used with triethyl phosphite, potential byproducts include various transesterified phosphites and their corresponding Michaelis-Arbuzov products. For example, the reaction could yield P(OEt)₂(OCH₂Ph), P(OEt)(OCH₂Ph)₂, and their subsequent reaction products. rsc.org Using an excess of the phosphite reactant can help minimize the formation of these transesterification-related byproducts. rsc.org Another potential side reaction is the Perkow reaction, which can compete with the Arbuzov reaction, especially with α-haloketones, though higher temperatures tend to favor the Arbuzov product wikipedia.org.

A specific preparation of this compound has been documented, confirming its structure via ¹H and ¹³C NMR spectroscopy rsc.org.

Substitution Reactions of α-Hydroxyphosphonates leading to α-Chlorophosphonates

An alternative route to α-halophosphonates involves the substitution of the hydroxyl group in α-hydroxyphosphonates. mdpi.comresearchgate.netnih.gov These precursors are typically synthesized via the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone nih.gov.

Once the α-hydroxyphosphonate is formed, the hydroxyl group can be converted into a better leaving group or directly substituted. The transformation to an α-chlorophosphonate can be achieved using various chlorinating agents. mdpi.comresearchgate.netnih.gov For example, reagents like thionyl chloride or phosphorus pentachloride can be used to replace the hydroxyl group with a chlorine atom. This substitution provides a versatile method for accessing α-chlorophosphonates from readily available α-hydroxyphosphonates. mdpi.comresearchgate.net The oxidation of α-hydroxyphosphonates can also lead to α-ketophosphonates, which are valuable synthetic intermediates themselves semanticscholar.org.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and selectivity of phosphonate synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as solvents, reagents, temperature, and reaction time is crucial for maximizing product yield and minimizing impurities.

Influence of Solvents and Reagents

The choice of solvent can significantly impact reaction rates and outcomes in phosphonate synthesis. nih.gov Solvents influence the stability of reactants, transition states, and intermediates. For instance, in the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide a good balance between conversion and selectivity and is considered a "greener" alternative to solvents like dichloromethane (B109758) or benzene (B151609) scielo.br. In some cases, solvent-free reactions have been shown to be highly effective. The Kabachnik-Fields reaction to produce α-aminophosphonates gave a 93% yield in toluene (B28343), which was the same yield achieved under solvent-free conditions rsc.org.

The selection of reagents, including catalysts and oxidants, is also critical. In the oxidative coupling to form neolignans, silver(I) oxide was identified as the most efficient oxidant among several silver(I) reagents tested scielo.br. For the acylation of α-hydroxy-benzylphosphonates, various acyl chlorides can be used in the presence of triethylamine to yield the desired products nih.gov.

Table 1: Effect of Solvents and Reagents on Phosphonate Synthesis
Reaction TypeSolventReagent/CatalystProduct YieldReference
Kabachnik-Fields ReactionTolueneNano Ferric Oxide-Grafted Tantalum93% rsc.org
Kabachnik-Fields ReactionSolvent-freeNano Ferric Oxide-Grafted Tantalum93% rsc.org
Oxidative CouplingAcetonitrileSilver(I) OxideGood balance of conversion and selectivity scielo.br
Oxidative CouplingBenzene/AcetoneSilver(I) AcetateLow Yield scielo.br
Michaelis-ArbuzovNonen-Bu₄NI>99% rsc.org
Acylation of α-hydroxyphosphonateTolueneAcetyl chloride / Triethylamine97% nih.gov

Temperature and Reaction Time Studies

Temperature and reaction duration are key variables that must be controlled to achieve optimal results. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts wikipedia.org. For example, in the synthesis of diethyl ω-bromoalkylphosphonate, a reaction temperature of 140 °C was used, but selectivity issues arose. Slower, dropwise addition of triethyl phosphite over two hours at this temperature improved selectivity and resulted in a satisfactory yield of 40% researchgate.net.

In other studies, reaction times have been significantly reduced without compromising the yield. The silver(I)-promoted oxidative coupling of methyl esters, which traditionally took 20 hours, was optimized to just 4 hours by using acetonitrile as the solvent and 0.5 equivalents of silver(I) oxide scielo.br. Microwave-assisted synthesis has also been shown to dramatically shorten reaction times, with some acylations being completed in just 3 minutes, although precise temperature control can be a challenge in such setups nih.gov.

Table 2: Effect of Temperature and Reaction Time on Synthesis
Reaction TypeTemperatureTimeYield/OutcomeReference
Michaelis-Arbuzov125 °C24 h>99% GC Yield rsc.org
Michaelis-Arbuzov100 °C24 h97% GC Yield rsc.org
Diethyl ω-bromoalkylphosphonate Synthesis140 °C2 h (slow addition)40% Yield researchgate.net
Oxidative CouplingReflux4 hOptimized conversion and selectivity scielo.br
Acylation (Microwave)N/A (Kitchen MW)3 min98% Yield nih.gov
Acylation (Conventional)50-60 °C24 h69-97% Yield nih.gov

Catalyst Selection and Loading

The synthesis of this compound, primarily through variations of the Michaelis-Arbuzov and Michaelis-Becker reactions, can be significantly influenced by the choice of catalyst and its loading. Catalysts are employed to enhance reaction rates, improve yields, and increase selectivity under milder conditions. The selection of an appropriate catalytic system is crucial for the efficient formation of the carbon-phosphorus bond. Research into the synthesis of substituted benzylphosphonates has explored various catalytic systems, including Lewis acids, phase-transfer catalysts, and palladium complexes.

The traditional Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide, can often be performed without a catalyst but may require elevated temperatures. wikipedia.org However, for less reactive halides or to achieve higher yields under more controlled conditions, catalytic approaches are preferred.

Lewis Acid Catalysis

Lewis acids have been shown to mediate the Michaelis-Arbuzov reaction, allowing it to proceed at room temperature for the synthesis of various arylmethyl and heteroarylmethyl phosphonates. While specific data for this compound is not extensively documented, studies on analogous compounds provide insight into catalyst performance. For instance, in the synthesis of arylmethyl phosphonates, Lewis acids such as cerium(III) chloride have been utilized. A heterogeneous catalyst system of CeCl₃·7H₂O supported on silica (B1680970) gel has been demonstrated to be effective.

Table 1: Effect of Various Catalysts on the Synthesis of a Model Arylmethyl Phosphonate

Catalyst Catalyst Loading (mol%) Reaction Time (h) Yield (%)
None - 16 52.7
FeCl₃ 10 10 60.1
ZnCl₂ 10 12 55.4
InCl₃ 10 10 65.2
CeCl₃·7H₂O 10 8 68.5
CeCl₃·7H₂O-SiO₂ 10 6 70.6

This table is generated based on data for a related arylmethyl phosphonate synthesis and is for illustrative purposes.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a green and efficient alternative for the synthesis of benzyl phosphonates. frontiersin.org This method is particularly useful for the Michaelis-Becker reaction, where a salt of a dialkyl phosphite reacts with an alkyl halide. The phase-transfer catalyst facilitates the transfer of the phosphite anion from an aqueous or solid phase to the organic phase containing the alkyl halide.

A notable example is the use of a potassium iodide/potassium carbonate (KI/K₂CO₃) catalytic system in polyethylene glycol (PEG-400) as a benign solvent. frontiersin.org This system has been successfully applied to the synthesis of various substituted benzyl phosphonates, including the 2-chloro derivative. The reaction proceeds smoothly at room temperature, affording good to excellent yields. For the synthesis of this compound from 2-chlorobenzyl chloride and diethyl phosphite, a yield of 85% has been reported using this system with a catalyst loading of 0.3 equivalents of KI and 2 equivalents of K₂CO₃. frontiersin.org The plausible mechanism involves the in situ formation of the more reactive benzyl iodide via the Finkelstein reaction, facilitated by KI, followed by nucleophilic attack by the diethyl phosphite. frontiersin.org

Palladium Catalysis

Palladium-catalyzed cross-coupling reactions represent another advanced methodology for the synthesis of benzylphosphonates. These methods often involve the reaction of H-phosphonates with benzyl halides. For instance, a catalytic system comprising Pd(OAc)₂ and a supporting ligand like Xantphos has been shown to be effective for the synthesis of various benzylphosphonate diesters. While specific data for the 2-chloro substituted analog is scarce in this context, palladium catalysis is a powerful tool for C-P bond formation.

Advanced Applications of Diethyl 2 Chlorobenzylphosphonate in Organic Synthesis

C-C Bond Formation Reactions

The generation of a carbanion from diethyl 2-chlorobenzylphosphonate provides a powerful tool for constructing carbon-carbon bonds, which is a fundamental operation in organic chemistry. This reactivity is harnessed in several key synthetic methodologies.

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefin synthesis, providing a reliable method for forming carbon-carbon double bonds from aldehydes and ketones. wikipedia.orgnumberanalytics.com This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and typically less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org this compound is an ideal substrate for the HWE reaction. The presence of the aromatic ring provides resonance stabilization for the adjacent carbanion, making the methylene (B1212753) protons sufficiently acidic for deprotonation by common bases like sodium hydride (NaH) or butyllithium (B86547) (BuLi). wikipedia.orgorganic-chemistry.org

The general mechanism involves the deprotonation of the phosphonate (B1237965) to generate the stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming an oxaphosphetane intermediate. wikipedia.orgnrochemistry.com This intermediate subsequently decomposes through a syn-elimination pathway to yield the alkene and a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed during aqueous workup. wikipedia.orgorganic-chemistry.org A significant advantage of the HWE reaction with stabilized phosphonates, such as this compound, is its high stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org

Table 1: General Conditions for Horner-Wadsworth-Emmons Reaction

ComponentTypical Reagents/ConditionsPurposeSelectivity
Phosphonate This compoundCarbanion PrecursorN/A
Base NaH, KHMDS, BuLiDeprotonationAffects reaction rate
Carbonyl Aldehydes, KetonesElectrophileAldehydes are more reactive
Solvent THF, DMEAprotic solventSolubilizes reactants
Product (E)-Stilbene derivativesOlefinPredominantly (E)-isomer wikipedia.org

This table represents a generalized protocol for the HWE reaction. Specific conditions may vary based on the substrate.

The carbanion generated from this compound can also serve as a potent nucleophile in Michael addition (or conjugate addition) reactions. In this transformation, the carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). This reaction is a powerful method for forming C-C single bonds.

Recent advancements have focused on asymmetric versions of this reaction, where a chiral catalyst directs the approach of the nucleophile to the acceptor, resulting in an enantioenriched product. nih.gov A notable application involves the organocatalyzed phospha-Michael addition of phosphites to iminochromenes. scispace.com In a similar fashion, the carbanion of this compound can be added to various Michael acceptors. The development of bifunctional chiral catalysts, such as those based on squaramide, has enabled highly enantioselective additions by activating both the nucleophile and the electrophile through hydrogen bonding. scispace.com This strategy has been successfully applied to the synthesis of chiral chromene derivatives bearing a phosphonate group. scispace.com

Table 2: Asymmetric Phospha-Michael Addition to Iminochromenes

CatalystSolventYield (%)Enantiomeric Excess (ee, %)
Chiral Squaramide IVCH₂Cl₂9097
Chiral Squaramide VCH₂Cl₂8595
Chiral Squaramide VICH₂Cl₂8896

Data adapted from a study on the asymmetric phospha-Michael addition to iminochromenes using various dialkyl phosphites, demonstrating the potential for high enantioselectivity in related systems. scispace.com

Directed C-H activation is a transformative strategy in organic synthesis that allows for the selective functionalization of otherwise unreactive C-H bonds. acs.orgsigmaaldrich.comacs.org This approach relies on a directing group within the substrate molecule that coordinates to a transition-metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage. sigmaaldrich.comrsc.org

While specific examples utilizing the phosphonate moiety of this compound as a directing group are still emerging, the principle is well-established with other phosphorus-containing functional groups and various nitrogen- and oxygen-based groups. nih.gov The Lewis basic oxygen atom of the phosphonate group (P=O) has the potential to act as a directing group, guiding a metal catalyst (e.g., palladium, rhodium, or iridium) to activate an ortho C-H bond on the 2-chlorobenzyl ring. acs.orgnih.gov This would enable the direct introduction of new functional groups (e.g., aryl, alkyl, or heteroatom groups) at that position, bypassing the need for pre-functionalized starting materials and offering a more atom-economical synthetic route.

Synthesis of Heterocyclic Compounds and Derivatives

The reactivity of this compound extends to the construction of heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

Chromene and chromenone scaffolds are prevalent in natural products and medicinal chemistry. The synthesis of these structures can be achieved using phosphonate-based reagents. For example, intramolecular Wittig-type reactions are a powerful tool for cyclization. A novel one-pot method for synthesizing 4H-chromen-4-ones involves the cyclization of acylphosphoranes, formed from O-acylsalicylic acid derivatives, onto an ester carbonyl group. organic-chemistry.org This highlights the utility of phosphorus-based cyclizations in forming chromone (B188151) rings.

More directly, phosphonates can be incorporated into the chromene skeleton via Michael additions. An organocatalyzed asymmetric phospha-Michael addition to iminochromenes has been developed to produce enantioenriched (2-amino-3-cyano-4H-chromen-4-yl)phosphonates with excellent enantioselectivity. scispace.com This reaction demonstrates a direct and efficient method for synthesizing highly functionalized chiral chromenes containing a phosphonate moiety. Furthermore, research has shown the synthesis of coumarin-containing phosphonopyrazoles and other heterocycles starting from a phosphonate building block, indicating the versatility of these reagents in constructing fused heterocyclic systems. clockss.org

Beyond using the phosphonate as a handle for C-C bond formation that ultimately builds a heterocyclic ring, this compound and related reagents can be directly attached to pre-existing heterocyclic scaffolds. This is a valuable strategy for synthesizing novel derivatives of known biologically active heterocycles.

A prominent method involves the cyclocondensation of a versatile phosphonate substrate, such as diethyl [2-bromo-3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-yl]phosphonate, with various diamine reagents. clockss.org This approach has been used to regioselectively synthesize a range of novel phosphonated heterocycles, including pyrazoles, pyrimidines, and diazepines linked to a coumarin (B35378) ring. clockss.org Similarly, novel diethyl (4-oxo-chromeno[2,3-d]pyrimidin-2-yl)phosphonates have been synthesized in a one-pot procedure from 2-imino-2H-chromene-3-carboxamide, dimethylformamide dimethyl acetal, and diethyl phosphite (B83602). researchgate.net These methods showcase the utility of phosphonate reagents in the modular synthesis of complex, phosphorus-containing heterocyclic compounds.

Table 3: Synthesis of Heterocycles from Phosphonate Reagents

Starting Heterocycle/PrecursorPhosphonate ReagentDiamine/ReagentProduct HeterocycleYield (%)
3-(2-bromoacetyl)-2H-chromen-2-oneDiethyl phosphiteHydrazine hydrateCoumarinyl phosphonopyrazole81
3-(2-bromoacetyl)-2H-chromen-2-oneDiethyl phosphiteEthylenediamineCoumarinyl phosphonodiazepine75
2-Imino-2H-chromene-3-carboxamideDiethyl phosphiteDMF-DMAChromeno[2,3-d]pyrimidin-yl-phosphonateN/A

Data adapted from studies on the synthesis of phosphonated heterocycles, illustrating the versatility of phosphonate reagents in building complex molecular frameworks. clockss.orgresearchgate.net

Synthesis of Pyrimidine (B1678525) Derivatives

Currently, there is no readily available scientific literature detailing the direct application of this compound in the synthesis of pyrimidine derivatives.

Preparation of Polymers and Advanced Materials

Information regarding the use of this compound in the preparation of wide band gap monomers and silafluorene copolymers is not available in the current body of scientific research.

The application of this compound in the fabrication or enhancement of organic light-emitting diodes (OLEDs) is not documented in publicly accessible research. While organic phosphonates are a class of compounds explored in OLED technology for various purposes, including as host materials or in charge-transport layers, specific data on this compound's role is absent. jmaterenvironsci.comresearchgate.netresearchgate.netbeilstein-journals.orgmdpi.com

Derivatization and Functional Group Transformations

The derivatization of α-hydroxybenzylphosphonates, which can be prepared from their corresponding benzylphosphonates, is a key area of research for creating new molecules with potential biological activity. nih.govnih.gov These transformations focus on modifying the hydroxyl group to yield various functionalized phosphonates.

The acylation of α-hydroxybenzylphosphonates is a significant transformation that yields acylated derivatives, which are of interest for their potential biological activities. nih.govnih.gov This reaction involves the esterification of the hydroxyl group of the α-hydroxybenzylphosphonate. While the direct acylation of diethyl α-hydroxy-2-chlorobenzylphosphonate is not explicitly detailed in the provided sources, the general methodology for the acylation of related α-hydroxybenzylphosphonates has been described.

An unexpected condensation reaction has been observed when dialkyl α-hydroxy-benzylphosphonates react with dialkyl phosphites, leading to phosphorylated α-hydroxy derivatives. acs.org This novel reaction involves the hydroxyl group of the α-hydroxyphosphonate attacking the phosphorus atom of the trivalent tautomer of the phosphite reagent. acs.org

New methane- and arenesulfonyloxyphosphonates can be synthesized through the sulfonylation of α-hydroxy-benzylphosphonates. nih.govnih.gov This process is carried out using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of triethylamine (B128534) in toluene (B28343) at room temperature. nih.govnih.govacs.org The resulting mesylated and tosylated derivatives are obtained in moderate to good yields. nih.govnih.gov

Interestingly, the reaction of α-hydroxy-α-(2-methoxyphenyl)-methanephosphonate with methanesulfonyl chloride leads to the formation of the corresponding α-chloro-benzylphosphonate. nih.govacs.org This outcome is explained by an SN1 substitution mechanism, where the expected mesyl derivative acts as an intermediate that subsequently reacts with chloride ions. nih.govacs.org

The synthesized α-methansulfonyloxy-benzylphosphonates exhibit notable reactivity. For instance, they can undergo an efficient Arbuzov reaction with triethyl phosphite at elevated temperatures to produce arylmethylenebisphosphonates in high yields. nih.govnih.gov Furthermore, under microwave irradiation in the presence of triethylamine, the mesyloxy group can be substituted by an alkoxy group, affording α-alkoxy-benzylphosphonates. nih.govnih.gov

Table 1: Synthesis of Sulfonylated α-Hydroxy-benzylphosphonates This table is representative of the general synthesis and yields mentioned in the literature and may not directly correspond to the 2-chloro derivative.

Starting Material Reagent Product Type Yield (%)
α-Hydroxy-benzylphosphonate Methanesulfonyl Chloride α-Mesyloxy-benzylphosphonate 54-80 nih.govnih.gov
α-Hydroxy-benzylphosphonate p-Toluenesulfonyl Chloride α-Tosyloxy-benzylphosphonate 54-80 nih.govnih.gov
α-Hydroxy-(2-methoxyphenyl)-methanephosphonate Methanesulfonyl Chloride α-Chloro-benzylphosphonate -

Table 2: Reactions of α-Mesyloxy-benzylphosphonates

Reactant Reagent Product Yield (%)
α-Mesyloxy-benzylphosphonate Triethyl phosphite Arylmethylenebisphosphonate 76-81 nih.govnih.gov

Halogenation of α-Hydroxyphosphonates

The conversion of α-hydroxyphosphonates, derived from the corresponding aldehydes and dialkyl phosphites, into α-halophosphonates is a crucial transformation in organophosphorus chemistry. These halogenated products serve as versatile intermediates for the synthesis of a wide array of other functionalized phosphonates through nucleophilic substitution reactions. The hydroxyl group of an α-hydroxyphosphonate can be replaced by a halogen atom using various halogenating agents.

Detailed research into the halogenation of α-hydroxybenzylphosphonates has revealed interesting and sometimes unexpected outcomes, providing valuable insights into the reaction mechanisms. While direct halogenation of diethyl (2-chlorophenyl)(hydroxy)methylphosphonate is not extensively documented in readily available literature, studies on analogous compounds offer a strong predictive framework for its reactivity.

A notable study on the sulfonylation of α-hydroxy-benzylphosphonates using methanesulfonyl chloride in the presence of triethylamine in toluene at room temperature led to the unexpected formation of α-chlorophosphonates as the exclusive products when the benzyl (B1604629) ring was substituted with a 2-methoxy or 4-methoxy group. nih.gov This transformation is particularly relevant as it provides a direct method for chlorination under relatively mild conditions. The proposed mechanism involves the formation of a quinoid intermediate, which facilitates the nucleophilic attack of the chloride ion. nih.gov

Based on these findings, a similar reaction pathway can be anticipated for diethyl (2-chlorophenyl)(hydroxy)methylphosphonate. The reaction with a sulfonyl chloride in the presence of a base would likely lead to the formation of the corresponding α-chlorophosphonate.

The general approach to synthesizing the precursor, diethyl (2-chlorophenyl)(hydroxy)methylphosphonate, typically involves the Pudovik reaction between 2-chlorobenzaldehyde (B119727) and diethyl phosphite. nih.govmdpi.commdpi.com This reaction is often catalyzed by a base, such as triethylamine. nih.gov

The table below summarizes the expected reaction and product from the chlorination of diethyl (2-chlorophenyl)(hydroxy)methylphosphonate based on the precedent set by methoxy-substituted analogues. nih.gov

Table 1: Predicted Halogenation of Diethyl (2-chlorophenyl)(hydroxy)methylphosphonate

Starting MaterialReagentsPredicted Product
Diethyl (2-chlorophenyl)(hydroxy)methylphosphonateMethanesulfonyl chloride, TriethylamineDiethyl (2-chlorophenyl)(chloro)methylphosphonate

In addition to this specific method, other established reagents for the conversion of alcohols to chlorides, such as thionyl chloride and phosphorus pentachloride, could potentially be employed for the halogenation of α-hydroxyphosphonates. researchgate.net However, the reaction conditions would need to be carefully optimized to avoid side reactions. For instance, the treatment of diethyl α-(N-alkylamino)benzylphosphonates with thionyl chloride has been reported to lead to the formation of di-p-nitrophenyl hydrogen phosphate salts through a complex rearrangement, highlighting the potential for unexpected pathways. researchgate.net

Furthermore, the synthesis of other α-halophosphonates, such as bromides and iodides, can be achieved using different halogenating agents. While specific examples for the 2-chloro-substituted substrate are scarce, the general principles of these transformations are well-established for other α-hydroxyphosphonates.

The resulting α-halophosphonates are valuable synthetic intermediates. For example, they can undergo Michaelis-Arbuzov reactions with phosphites to form arylmethylenebisphosphonates. nih.gov This reactivity underscores the importance of the halogenation of α-hydroxyphosphonates as a key step in the synthesis of more complex organophosphorus compounds.

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Diethyl 2-chlorobenzylphosphonate. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ³¹P—researchers can confirm the compound's identity and connectivity.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic, benzylic, and ethyl groups. unipv.itgoogleapis.com

The aromatic protons on the chlorobenzyl ring typically appear as a complex multiplet in the downfield region of the spectrum. unipv.it The benzylic methylene (B1212753) protons (P-CH₂-Ar) are observed as a doublet due to coupling with the phosphorus nucleus (²JP-H). The ethoxy groups give rise to two signals: a doublet of quartets for the methylene protons (-O-CH₂) resulting from coupling to both the adjacent methyl protons and the phosphorus atom, and a triplet for the terminal methyl protons (-CH₃). unipv.it

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Aromatic (C₆H₄)7.09 - 7.52Multiplet (m)Not applicable unipv.it
Benzylic (P-CH₂)3.37Doublet (d)²JP-H = 22.0 unipv.it
Ethoxy (-O-CH₂)4.05Doublet of Quartets (dq)J = 14.2, 7.1 unipv.it
Methyl (-CH₃)1.25Triplet (t)J = 7.1 unipv.it

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, often split into a doublet due to coupling with the phosphorus atom.

Phosphorus-31 (³¹P) NMR is highly specific for phosphorus-containing compounds and provides crucial information about the chemical environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum shows a single resonance, confirming the presence of one type of phosphorus environment. unipv.it

In a study using dimethyl sulfoxide (B87167) (DMSO) as the solvent, the chemical shift was recorded at approximately 20.51 ppm. unipv.it This signal appears as a triplet, which is attributed to the coupling between the phosphorus nucleus and the two adjacent benzylic protons (P-CH₂-Ar). This multiplicity provides direct evidence for the connectivity between the phosphorus atom and the benzyl (B1604629) group. unipv.it

Computational Chemistry and Theoretical Studies

Alongside spectroscopic methods, computational chemistry provides powerful tools for understanding the properties of this compound at a molecular level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations allow researchers to predict various properties, including molecular geometry, vibrational frequencies (infrared spectra), and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

While comprehensive DFT studies focused solely on this compound are limited, the methodology has been applied to study the reaction mechanisms of related species. For instance, DFT at the UB3LYP/6–31G(d) level has been used to calculate the stability of radicals formed from precursors of substituted benzylphosphonates, providing insight into their reactivity in photochemical processes. unipv.it Such theoretical results are valuable for complementing experimental findings and predicting the outcomes of synthetic reactions.

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques primarily used in drug discovery and materials science to predict how a molecule will interact with a biological target or to correlate its chemical structure with a specific activity.

Research into Biological and Agrochemical Applications of Diethyl 2 Chlorobenzylphosphonate Derivatives

Medicinal Chemistry and Pharmacological Research Pathways

In the realm of medicinal chemistry, the focus has been on the synthesis and evaluation of Diethyl 2-chlorobenzylphosphonate derivatives for their potential to combat a range of diseases. The presence of the phosphonate (B1237965) group, combined with the substituted benzyl (B1604629) ring, provides a scaffold that can be modified to target specific biological pathways.

The quest for more effective and selective anticancer agents is a primary driver of research into novel chemical entities. Derivatives of this compound have been investigated for their ability to inhibit the growth of cancer cells and induce cell death.

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Research has indicated that derivatives of this compound may play a role in triggering this process in cancer cells. For instance, a novel synthetic analog, diethyl (2-(2-chlorophenyl)-4,9-dioxo-4,9-dihydrofuro[3,2-g]quinolin-3-yl)phosphonate (AJ-418), which incorporates a 2-chlorophenyl group, has been shown to induce a significant pro-apoptotic effect in breast cancer cell lines, such as MCF-7. nih.gov This effect is often linked to the drug's ability to cause DNA damage, leading to the activation of cellular pathways that result in cell death. nih.gov The presence of the diethoxyphosphoryl group is believed to enhance the bioavailability of such compounds and contribute to their anticancer activity by inhibiting key enzymes involved in cancer progression. nih.gov While the direct apoptotic activity of this compound itself is still under detailed investigation, the behavior of its more complex derivatives suggests a promising avenue for the development of new apoptosis-inducing anticancer agents.

Beyond inducing cell death, some compounds can halt the proliferation of cancer cells, a phenomenon known as a cytostatic effect. Studies on derivatives of dialkyl α-hydroxy-benzylphosphonates have demonstrated their potential to exert cytostatic effects on a variety of cancer cell lines. nih.gov The sensitivity to these compounds varies depending on the cell type, with human skin carcinoma (A431) and lung carcinoma (Ebc-1) cells showing particular susceptibility. nih.gov For example, acylated α-hydroxyphosphonate derivatives have been observed to produce a notable cytostatic effect against human melanoma cells (A2058). nih.gov

The cytostatic activity of these phosphonate derivatives has been evaluated against a panel of human tumor cell lines, revealing moderate effects against breast, prostate, and colon carcinomas, among others. nih.gov The data from these studies can be summarized to highlight the differential sensitivity of various cancer cell lines to these compounds.

Table 1: Cytostatic Effect of α-Hydroxy-benzylphosphonate Derivatives on Human Tumor Cell Lines

Cell LineCancer TypeCytostatic Effect
A431Skin CarcinomaSensitive
Ebc-1Lung CarcinomaSensitive
A2058MelanomaSensitive
MDA-MB-231Breast CarcinomaModerately Sensitive
PC-3Prostate CarcinomaLess Sensitive
HT-29Colon CarcinomaModerately Sensitive
KSKaposi's SarcomaLess Sensitive

Note: This table is a qualitative summary based on findings from studies on α-hydroxy-benzylphosphonate derivatives, which are structurally related to this compound.

Furthermore, research into bisphosphonamidate prodrugs of clodronate has shown selective cytotoxic activity against melanoma cell lines. nih.govresearchgate.net These prodrugs are designed to efficiently release the active bisphosphonate intracellularly, leading to the inhibition of cell proliferation and induction of apoptosis in melanoma cells. nih.govresearchgate.net

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. Interestingly, some acylated α-hydroxy-benzylphosphonate derivatives have shown greater toxicity to multidrug-resistant cancer cell lines, suggesting they may be able to circumvent the P-glycoprotein mediated drug efflux mechanism, a common cause of MDR. nih.gov This collateral sensitivity is a highly desirable characteristic for new anticancer drug candidates. Similarly, chlorophyllides have demonstrated activity against multidrug-resistant breast cancer cell lines like MDA-MB-231. plos.org

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Organophosphonates, including derivatives of this compound, have been explored for their potential antibacterial and antifungal properties.

Research on various diethyl benzylphosphonate derivatives has demonstrated their potential as antimicrobial drugs. allaboutcancer.fi These compounds have been tested against model strains of Escherichia coli, showing selectivity and activity. allaboutcancer.fi The antimicrobial potential of these compounds is often assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While specific data for the 2-chloro derivative is not extensively available, studies on related structures provide a basis for their potential efficacy. For instance, benzyl bromide derivatives, which share a structural component, have shown strong antibacterial and antifungal properties. nih.govnih.gov Similarly, other chlorinated compounds like 2-chlorobenzoic acid derivatives have been synthesized and evaluated for their antimicrobial activity, with some showing notable potential against Gram-negative bacteria. allaboutcancer.fi

Neurodegenerative diseases pose a significant challenge to healthcare, and there is a continuous search for neuroprotective compounds. The potential for this compound derivatives in this area is an emerging field of study. While direct research on the neuroprotective effects of this compound is limited, the broader class of organophosphorus compounds has been investigated for such properties.

The mechanisms of neuroprotection are varied and can include antioxidant activity, anti-inflammatory effects, and modulation of neurotransmitter systems. mdpi.com For example, some compounds exert neuroprotective effects by inhibiting cholinesterases, enzymes that break down the neurotransmitter acetylcholine, which is crucial for memory and cognitive function. nih.gov Other potential mechanisms include the modulation of NMDA receptors to reduce excitotoxicity, a process that leads to neuronal damage. theamericanjournals.com Although specific studies on this compound are lacking, the diverse biological activities of related phosphonates and chlorinated compounds suggest that this is a research area worthy of further exploration.

Antiviral Activity (e.g., Anti-Picornavirus Capsid-Binders)

Derivatives of this compound have been investigated for their potential antiviral properties. Research into phosphoramidate (B1195095) derivatives of antiviral agents like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) has shown that these compounds can act as membrane-soluble prodrugs of the free nucleotide. nih.gov This approach aims to bypass the initial phosphorylation step, which can be a rate-limiting factor in the activation of nucleoside analogues. While some L-alanine-containing phosphoramidate derivatives of BVDU exhibited potent activity against herpes simplex virus type 1 and varicella-zoster virus, their effectiveness was dependent on the specific nucleoside, amino acid, and ester structures, as well as the cell line being treated. nih.gov

Further studies on other novel compounds, such as 2-benzoxyl-phenylpyridine derivatives, have demonstrated significant antiviral activity against viruses like Coxsackievirus B3 (CVB3) and Adenovirus 7 (ADV7). nih.gov These findings suggest that targeting viral replication post-infection is a viable strategy and highlights the potential for developing new antiviral drugs from diverse chemical scaffolds. nih.gov The success of such derivatives underscores the importance of continued research into compounds that can inhibit viral processes.

Calcium Channel Antagonist Development

In the realm of cardiovascular and cellular research, derivatives of this compound have been explored for their potential as calcium channel antagonists. nih.govnih.govresearchgate.net Calcium channel blockers (CCBs) are a class of drugs widely used to treat conditions like hypertension by inhibiting the influx of calcium into cells. nih.govmdpi.com Research has focused on synthesizing novel compounds that can effectively block T-type calcium channels, which are involved in cellular proliferation. nih.gov

The development of new CCBs often involves creating libraries of compounds and evaluating their structure-activity relationships. nih.govnih.gov For instance, the synthesis of piperazinylalkylisoxazole derivatives led to the identification of compounds with high inhibitory activity against T-type Ca2+ channels. nih.gov Similarly, research into pyrimidine (B1678525) derivatives has yielded compounds with promising antihypertensive and calcium channel blocking activities, comparable to the well-known CCB, nifedipine. mdpi.com These studies often employ in vitro assays, such as using high K+ concentration to induce contraction in guinea-pig ileum longitudinal smooth muscle, to evaluate the antagonist activity of the synthesized compounds. researchgate.net While the evidence for the efficacy of various treatments for CCB poisoning is still considered low-quality, research into new and more effective antagonists continues to be a priority. nih.gov

Agrochemical Research and Environmental Impact Mitigation

The use of organophosphorus compounds, including derivatives of this compound, is prevalent in agriculture. This has prompted extensive research into their formulations, environmental fate, and the mitigation of their impact.

Herbicidal and Insecticidal Formulations

Organophosphorus compounds are a major component of the global pesticide market, used extensively as insecticides and herbicides. nih.govresearchgate.net Formulations containing these compounds are crucial for controlling pests and ensuring crop productivity. mdpi.com Research in this area focuses on enhancing the efficacy of these agrochemicals while minimizing their environmental footprint.

Environmental Fate and Degradation Pathways

The widespread use of organophosphorus pesticides necessitates a thorough understanding of their environmental fate and degradation. nih.gov These compounds can contaminate soil and water systems, posing risks to various organisms due to their high mammalian toxicity. nih.gov Biodegradation by microorganisms is a key process in breaking down these pesticides in the environment. nih.govbiotechrep.ir

Microorganisms can utilize organophosphorus compounds as a source of phosphorus or carbon. nih.gov Several bacterial strains have been identified that can degrade these compounds, and the biochemical and genetic basis of this degradation is an active area of research. nih.govnih.gov Enzymes such as phosphatases, esterases, hydrolases, and oxygenases play a crucial role in the biodegradation of organophosphorus pesticides. researchgate.net The degradation pathways can be complex, often involving hydrolysis and oxidation steps. For instance, the degradation of chlorpyrifos (B1668852) can be achieved through photocatalysis using nanoparticles like zinc oxide. oatext.com Understanding these pathways is essential for developing effective bioremediation strategies to clean up contaminated environments. nih.gov

Nanotechnology in Agrochemical Development

Nanotechnology is emerging as a transformative approach in agriculture, offering innovative solutions for the formulation and delivery of agrochemicals. researchgate.netresearchgate.net Nano-pesticides and nano-herbicides can enhance the potency and environmental safety of conventional agricultural chemicals. researchgate.net Nano-formulations can lead to smaller droplet sizes, greater stability, and increased penetration efficiency, which can reduce the required dosage of the active ingredient. researchgate.net

For example, nano-sensors can enable early detection of pests and diseases, allowing for targeted application of pesticides. researchgate.net Nanocarriers, such as those based on castor oil, can be used to create controlled-release formulations of biopesticides, improving their stability and effectiveness. researchgate.net Research is also exploring the use of magnetic nanoparticles for the removal of organophosphorus pesticides from water. nih.gov While nanotechnology holds great promise for sustainable agriculture, further research is needed to understand the environmental fate of nanoparticles and to establish comprehensive regulatory frameworks. researchgate.net

Pesticide Exposure Pathways (e.g., Parental Take-Home and Farm Proximity)

Exposure to organophosphorus pesticides is a significant public health concern, particularly for agricultural workers and their families. scielosp.orgsafetylit.org Children in agricultural communities are especially vulnerable to pesticide exposure through various pathways. researchgate.netresearchgate.net These pathways include not only direct dietary intake and residential use but also proximity to treated farmland and the "parental take-home" pathway, where pesticide residues are brought into the home on workers' clothing, shoes, and skin. researchgate.netwashington.edunih.gov

Studies have shown that households of agricultural workers have higher levels of pesticide residues in house dust compared to non-agricultural households. nih.gov This can lead to higher levels of pesticide metabolites in the urine of children living in these homes. nih.govnih.gov Living in close proximity to pesticide-treated fields also increases the risk of exposure through spray drift. nih.gov Research in this area focuses on characterizing these exposure pathways and developing interventions to reduce take-home exposure, such as promoting safer handling practices and personal hygiene among farmworkers. washington.edunih.gov

Future Research Directions and Emerging Opportunities

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of Diethyl 2-chlorobenzylphosphonate and its derivatives is ripe for innovation through the exploration of advanced catalytic systems. The primary goals are to enhance reaction efficiency, improve selectivity (particularly enantioselectivity), and adhere to the principles of green chemistry.

Future work will likely focus on several key areas of catalysis:

Asymmetric Catalysis: Achieving high enantioselectivity is crucial for pharmaceutical applications. Research into chiral catalysts, such as those based on transition metal complexes with chiral ligands (e.g., BINOL derivatives with Aluminum or Rhodium complexes), is a promising direction for producing specific stereoisomers of phosphonate (B1237965) derivatives. mdpi.comrsc.org

Heterogeneous Catalysis: To improve sustainability and simplify product purification, the development of solid-phase catalysts is essential. Materials such as metal-organic frameworks (MOFs), functionalized nanoparticles (e.g., graphene nanosheets-silver nanoparticles), and silica-supported catalysts (e.g., SiO2–LaCl3) offer high stability and reusability. rsc.orgmdpi.com These systems can reduce waste and often allow for milder reaction conditions.

Organocatalysis: Metal-free catalytic systems are gaining traction as a green alternative to traditional metal-based catalysts. Small organic molecules can effectively catalyze key bond-forming reactions in phosphonate synthesis, such as the Kabachnik-Fields reaction, often with high yields and selectivity under mild conditions. rsc.org

Mechanochemistry and Alternative Energy Sources: The use of non-conventional energy sources like microwave irradiation and ultrasound is expected to grow. rsc.org These techniques can significantly reduce reaction times and improve yields. Additionally, mechanochemical synthesis (neat grinding) represents a solvent-free, efficient approach to producing metal phosphonate structures. mdpi.com

The table below summarizes promising catalytic systems for future exploration in phosphonate synthesis.

Catalytic System TypeSpecific ExamplesKey AdvantagesRelevant Reactions
Asymmetric Catalysis Al(III)-BINOL complexes, Rhodium complexes with chiral ligandsHigh enantioselectivity for chiral phosphonatesAsymmetric hydrophosphorylation, Cyclopropanation
Heterogeneous Catalysis Zirconium-based catalysts, SiO2–LaCl3, Graphene-Ag nanoparticlesReusability, easy separation, stabilityKabachnik-Fields, Suzuki-Miyaura coupling
Organocatalysis Chiral aminophosphine ligands, 1-acetyl-N-tosylpyrrolidine-2-carboxamideMetal-free, green chemistry, high yieldsKabachnik-Fields, Michael addition
Advanced Methods Microwave-assisted synthesis, Ultrasound, MechanochemistryReduced reaction times, solvent-free options, improved yieldsHirao reaction, Kabachnik-Fields

Development of Novel this compound Derivatives with Tuned Bioactivity

Phosphonates are recognized for their wide range of biological activities, serving as insecticides, antibiotics, and bioregulators. mdpi.com this compound provides a scaffold that can be systematically modified to create new derivatives with fine-tuned biological and pharmacological properties. The strategic introduction of different functional groups can influence the molecule's polarity, size, and binding interactions with biological targets.

Key strategies for derivatization include:

Modification of the Benzyl (B1604629) Ring: The chloro-substituted phenyl ring is a prime site for modification. Introducing various substituents (e.g., fluoro, nitro, methoxy groups) or replacing the phenyl ring with other aromatic or heterocyclic systems can significantly alter the molecule's electronic properties and steric profile, potentially leading to enhanced or novel bioactivities.

Variation of the Ester Groups: Replacing the diethyl esters with other alkyl or aryl groups can modulate the compound's lipophilicity and hydrolysis rate, which are critical parameters for drug delivery and metabolism.

Functionalization of the Methylene (B1212753) Bridge: The carbon atom linking the phenyl ring and the phosphorus atom can be functionalized to introduce new pharmacophores, such as hydroxyl (creating α-hydroxyphosphonates) or amino (creating α-aminophosphonates) groups, which are known to be important for biological activity.

Future research will focus on synthesizing libraries of these novel derivatives and screening them for a range of activities, including anticancer, antiviral, and enzyme inhibition properties.

Advanced Computational Modeling for Mechanism Prediction and Material Design

Computational chemistry is becoming an indispensable tool for accelerating research and development. Advanced modeling techniques can provide deep insights into reaction mechanisms and predict the properties of novel compounds, thereby guiding experimental work more efficiently.

Emerging opportunities in this area include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model reaction pathways for the synthesis of this compound. This allows for the elucidation of transition states and intermediates, helping to optimize reaction conditions for better yields and selectivity.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can predict the biological activity or toxicity of new phosphonate derivatives based on their structural and electronic properties. researchgate.netnih.gov By analyzing descriptors such as molecular orbitals (HOMO/LUMO), electrostatic potential, and Hirshfeld charges, researchers can pre-screen virtual libraries of compounds to identify the most promising candidates for synthesis. researchgate.netnih.gov For instance, modeling has been used to predict the interaction mechanism between phosphonates and enzymes like acetylcholinesterase. researchgate.netnih.gov

Materials Design: Computational simulations are valuable for designing new materials based on phosphonate building blocks. Modeling can predict how phosphonates interact with surfaces or self-assemble into larger structures like metal-organic frameworks (MOFs), which have applications in catalysis, gas separation, and drug delivery. rsc.orgmdpi.com

Machine Learning and AI: The integration of artificial intelligence and machine learning can further enhance predictive power. These models can be trained on existing experimental data to discover complex relationships between structure and function, leading to the design of novel materials and molecules with desired properties. mdpi.com

Integration of this compound in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of modern synthetic chemistry due to their high efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govresearchgate.net this compound is an ideal candidate for integration into MCRs to build diverse and complex molecular scaffolds.

Future research will likely explore the use of this phosphonate in various MCRs, including:

Kabachnik-Fields Reaction: A classic MCR for synthesizing α-aminophosphonates, this reaction involves an aldehyde, an amine, and a phosphonate. rsc.orgbeilstein-journals.org Using this compound or a derivative aldehyde in this reaction could lead to novel α-aminophosphonates with potential pharmaceutical applications.

Biginelli and Hantzsch-type Reactions: These reactions are fundamental for synthesizing heterocyclic compounds like dihydropyrimidines and dihydropyridines, which are prevalent in medicinal chemistry. beilstein-journals.orgnih.gov Incorporating a phosphonate moiety via an MCR can produce novel heterocyclic phosphonates.

Isocyanide-Based MCRs: Reactions such as the Passerini and Ugi reactions are powerful tools for creating peptide-like structures and highly functionalized molecules. nih.govnih.gov Designing reaction schemes that incorporate this compound into these MCRs could yield complex structures for drug discovery libraries.

The integration of this compound into MCRs provides a highly efficient pathway to novel compound libraries, accelerating the discovery of new materials and active pharmaceutical ingredients. nih.govrsc.org

Q & A

Q. What are the common synthetic routes for Diethyl 2-chlorobenzylphosphonate, and what reaction conditions are optimal?

The synthesis typically involves the Arbuzov reaction between 2-bromo-1-(2-chlorophenyl)ethan-1-one and triethyl phosphite. A standard procedure involves heating the reagents in acetonitrile at 80°C for 2 hours, followed by extraction with dichloromethane (DCM) and purification via column chromatography . Key parameters include:

  • Reagent ratio : Excess triethyl phosphite (8:1 molar ratio to bromo precursor) to drive the reaction.
  • Temperature control : Maintaining 80°C ensures complete conversion without thermal decomposition.
  • Solvent choice : Acetonitrile is preferred for its polar aprotic properties, enhancing nucleophilic substitution .

Q. What purification techniques are recommended post-synthesis to ensure high purity?

Post-synthesis purification involves:

  • Liquid-liquid extraction : Using DCM and water to isolate the organic phase .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) to separate phosphonate products from unreacted starting materials .
  • Distillation : For volatile byproducts, Kugelrohr distillation under reduced pressure (e.g., 0.05 Torr) can further refine the product .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation .
  • Storage : Keep in airtight containers, away from heat sources, and in a cool, dry environment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields across different synthesis protocols?

Yield discrepancies often arise from variations in:

  • Catalyst use : Copper sulfate (CuSO₄) in cross-coupling reactions improves efficiency but may introduce side reactions .
  • Reaction time : Extended heating (>2 hours) can degrade sensitive intermediates, reducing yield .
  • Byproduct management : Optimizing quenching steps (e.g., NaHCO₃ addition) minimizes acid-catalyzed decomposition .
Synthesis Method Reagents/Conditions Yield Reference
Arbuzov reactionTriethyl phosphite, 80°C, 2h85%
Cross-couplingCuSO₄, dichloroacetylene, RT, Ar72%

Q. What spectroscopic methods are most effective for characterizing structural integrity?

  • IR spectroscopy : A strong P=O stretch near 1250–1280 cm⁻¹ confirms the phosphonate group. C-Cl vibrations appear at 550–750 cm⁻¹ .
  • ¹H NMR : Key signals include:
    • Ethyl groups: δ 1.30 (t, CH₃CH₂O) and δ 4.09 (q, CH₃CH₂O) .
    • Aromatic protons: δ 7.2–7.5 (multiplet, 2-chlorobenzyl) .
  • ³¹P NMR : A singlet near δ 20–25 ppm indicates the phosphorus environment .

Q. How do structural modifications on the benzyl group influence reactivity in organocatalytic applications?

Substituents on the benzyl ring alter electronic and steric effects:

  • Electron-withdrawing groups (e.g., Cl): Enhance electrophilicity at the phosphorus center, improving reactivity in Michael additions .
  • Steric hindrance : Bulky substituents (e.g., 3,5-dimethyl) reduce catalytic efficiency but increase selectivity .

Q. What mechanistic insights explain byproduct formation during synthesis?

Byproducts like diethyl 2,2-(diethoxy)ethylphosphonate arise from:

  • Incomplete substitution : Residual bromo precursors reacting with excess triethyl phosphite .
  • Hydrolysis : Exposure to moisture leads to phosphoric acid derivatives. Strict anhydrous conditions (e.g., argon atmosphere) mitigate this .

Q. What structure-activity relationships (SAR) guide derivative design for antimicrobial applications?

  • Phosphonate group : Essential for binding to bacterial kinase enzymes .
  • Chlorine position : 2-Chloro substitution on the benzyl ring enhances membrane permeability compared to para-substituted analogs .
  • Hydrophobicity : Longer alkyl chains (e.g., ethyl vs. methyl) improve lipid bilayer penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.